L-Thyroxine sodium salt pentahydrate

Overview

Description

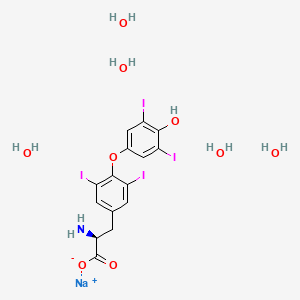

L-Thyroxine sodium salt pentahydrate (LTSS), with the chemical formula C₁₅H₂₀I₄NNaO₉ and molecular weight 888.93 g/mol, is a synthetic thyroid hormone used primarily to treat hypothyroidism, myxedema, and thyroid cancer . It exists as a white to off-white crystalline powder, hygroscopic and light-sensitive, requiring storage at 2–8°C . LTSS acts as a prohormone, converted to active triiodothyronine (T3) via deiodinases (DIO enzymes), regulating metabolic processes, calcium homeostasis, and cardiac function .

Preparation Methods

Synthetic Pathways for L-Thyroxine Sodium Salt Pentahydrate

Copper Complex Intermediate Method (US-9428444-B2)

This patented method employs 3,5-diiodo-L-tyrosine copper complex and bis(p-anisyl)iodonium iodide as intermediates to minimize genotoxic impurities. The synthesis involves:

- Iodination : L-Tyrosine undergoes sequential iodination using iodine monochloride (ICl) in acetic acid, yielding 3,5-diiodo-L-tyrosine.

- Coordination Complex Formation : The diiodotyrosine reacts with copper(II) acetate under alkaline conditions (pH 8.5–9.5) to form a stable copper complex, enhancing regioselectivity.

- Oxidative Coupling : The complex undergoes Ullmann-type coupling with bis(p-anisyl)iodonium iodide in dimethylformamide (DMF) at 80°C for 12 hours, forming the thyroxine backbone.

- Hydrolysis and Salt Formation : The product is hydrolyzed with 2N NaOH, followed by crystallization from ethanol-water (4:1) to yield the pentahydrate.

Key Data :

Multi-Step Purification Method (WO2009136249A1)

Focused on eliminating enantiomeric impurities, this pathway introduces disodium salt intermediacy:

- Nitration and Protection : L-Tyrosine is nitrated to 3,5-dinitro-L-tyrosine, followed by acetylation and ethyl esterification.

- Tosylation and Coupling : Tosyl chloride converts the ester to a tosylate, which couples with 4-methoxyphenol in pyridine.

- Hydrogenation and Iodination : Catalytic hydrogenation (Pd/C, H₂) reduces nitro groups, followed by tetrazotization and iodination with I₂/KI.

- Demethylation and Salt Formation : HI in acetic acid removes methyl groups, yielding levothyroxine free acid, which is neutralized with Na₂CO₃ to form the pentahydrate.

Key Data :

Critical Reaction Parameters

Iodination Efficiency

Optimal iodine stoichiometry (4.2 equiv.) ensures complete diiodination without over-iodination byproducts. Excess I₂ increases 3,3',5-triiodothyronine (r-T₃) formation, necessitating precise control.

Solvent Systems

- DMF : Enhances Ullmann coupling efficiency (80% conversion vs. 55% in DMSO).

- Ethanol-Water (4:1) : Maximizes pentahydrate crystallization yield (78% recovery).

Impurity Profiling and Control

Major Impurities

| Impurity | Source | Acceptable Limit |

|---|---|---|

| Liothyronine (T₃) | Incomplete iodination | <0.5% wt/wt |

| d-Thyroxine | Racemization during hydrolysis | <0.1% |

| 3,5-T₂ | Early reaction termination | <0.2% |

Purification Techniques

- Ion-Exchange Chromatography : Reduces T₃ content from 1.2% to 0.03% using Dowex 50WX4 resin.

- Recrystallization : Ethanol/water system decreases d-enantiomer by 90%.

Structural Validation of the Pentahydrate

Thermogravimetric analysis (TGA) confirms the pentahydrate structure through a 9.48% mass loss at 35–103°C, corresponding to 5 H₂O molecules:

$$

\text{Theoretical H}_2\text{O loss} = \frac{5 \times 18.015}{888.93} \times 100 = 10.1\% \quad \text{(Observed: 9.48\%)}

$$

Discrepancies arise from adsorbed moisture, but XRD patterns match reference hydrates (ICDD 00-054-1032).

Industrial-Scale Challenges

Temperature Sensitivity

Dehydration above 103°C converts the pentahydrate to an amorphous anhydrous form, reducing bioavailability.

Excipient Compatibility

Magnesium stearate accelerates decomposition at 40°C (5% degradation in 4 weeks vs. 1% with starch).

Chemical Reactions Analysis

Thermal and Environmental Decomposition

LTSS undergoes degradation under thermal stress and low humidity ( ):

Thermal Stability Profile

| Condition | Temperature (°C) | Mass Loss (%) | Key Observations |

|---|---|---|---|

| Dehydration | 35–103 | 9.48 | Loss of 5 H₂O molecules from crystalline lattice |

| Anhydrous stability | 103–156 | 0 | Stable anhydrous form |

| Decomposition onset | 156 | 76.95 (total) | Continuous mass loss via C-I bond cleavage and aromatic ring degradation |

Humidity Sensitivity ( )

| RH (%) | Storage Duration | Potency Loss | Moisture Content Change |

|---|---|---|---|

| 0 | 28 days | <1% | -3% (irreversible lattice destabilization) |

| 75 | 28 days | <1% | No change |

DSC analysis reveals two exotherms at 120°C and 159°C (water release) and an endotherm at 209°C (melting with decomposition).

Metabolic and Biological Reactions

In vivo, LTSS participates in thyroid hormone pathways ( ):

Key Metabolic Pathways

| Reaction | Enzyme/Condition | Product | Biological Impact |

|---|---|---|---|

| Deiodination | Deiodinases (DIO1/DIO2) | Triiodothyronine (T3) | 3–5x greater metabolic activity than T4 |

| Conjugation | UDP-glucuronosyltransferases | T4-glucuronide | Hepatic inactivation |

| Decarboxylation | Intestinal microbiota | Thyronamine | Neuroactive metabolite |

Stability in Formulations ( )

LTSS reacts with common excipients:

| Excipient | Interaction Type | Resultant Effect |

|---|---|---|

| Magnesium stearate | Solid-state proton transfer | Up to 12% potency loss in 8 weeks |

| Lactose | Maillard reaction (amine-sugar) | Brown discoloration; 15% degradation at 40°C |

| Calcium lactate | Ionic exchange (Ca²⁺/Na⁺) | Altered dissolution profile |

FTIR studies show band shifts at 1,081 cm⁻¹ (C-O stretch) and 1,013 cm⁻¹ (Si-O stretch) in silica-containing mixtures, indicating surface adsorption.

Oxidation and Light Sensitivity

LTSS degrades via radical-mediated pathways under UV exposure ( ):

| Stress Condition | Degradation Products | Mechanism |

|---|---|---|

| UV light (254 nm) | Diiodothyronine, I⁻ | Homolytic C-I bond cleavage |

| H₂O₂ (1 mM) | Thyroxine quinone | Aromatic ring oxidation |

Accelerated stability testing (40°C/75% RH) shows <2% degradation over 3 months when protected from light.

Analytical Detection Methods

HPLC quantification uses a C18 column with theophylline as an internal standard ( ):

-

Mobile Phase : 10 mM NaOH–MeOH (1:1 v/v)

-

Retention Time : 6.2 min (LTSS) vs. 4.8 min (T3)

-

LOQ : 0.1 µg/mL

Decomposition products are resolved at RRT 0.3 (diiodothyronine) and 1.8 (iodide adducts).

Scientific Research Applications

L-Thyroxine sodium salt pentahydrate has a wide range of scientific research applications:

Chemistry: Used as a reagent in various chemical reactions and studies involving iodine-containing compounds.

Biology: Utilized in cell culture studies to investigate the effects of thyroid hormones on cellular processes.

Medicine: Primarily used in the treatment of hypothyroidism and other thyroid-related disorders. .

Industry: Employed in the production of pharmaceuticals and as a standard in quality control processes.

Mechanism of Action

L-Thyroxine sodium salt pentahydrate exerts its effects by mimicking the action of natural thyroid hormones. It binds to thyroid hormone receptors in the nucleus of cells, leading to the activation of gene transcription and protein synthesis. This results in increased metabolic rate, growth, and development. The compound is converted to its more active form, triiodothyronine (T3), by deiodinase enzymes .

Comparison with Similar Compounds

Key Properties :

- Solubility : ~15 mg/100 mL in water at 25°C; soluble in alkaline solutions (e.g., NaOH) and mineral acids .

- Bioavailability : 70.6% absorption in fasting states, reduced by food intake .

- Stability : Degrades under heat, moisture, or incompatible excipients (e.g., lactose), leading to reduced therapeutic efficacy in solid formulations .

Triiodothyronine (T3)

T3 is the active metabolite of LTSS, with three iodine atoms versus four in LTSS.

Key Differences :

- Conversion Requirement : LTSS requires enzymatic activation to T3, making its effects slower but longer-lasting .

- Stability : T3 is more prone to degradation due to fewer iodine atoms, limiting its use in formulations .

Thyroxine Analogues (Alkyl-Substituted Derivatives)

Studies on alkyl-substituted thyroxine analogues (e.g., 3,5-Diiodo-4-(2'-isopropyl-5'-methylphenoxy)-DL-phenylalanine) reveal altered biological activities:

| Analogue | Activity | Reference |

|---|---|---|

| LTSS | Agonist: Elevates oxygen consumption | |

| 3,5-Diiodo-...phenylalanine | Antagonist: Blocks goitrogenic effects |

Structural Insights :

- Iodine Positioning: The 3,5-diiodophenol rings in LTSS are critical for binding thyroid hormone receptors (THR). Alkyl substitutions reduce receptor affinity but introduce antagonistic properties .

Levothyroxine Sodium (Anhydrous Form)

The anhydrous form of levothyroxine sodium lacks water molecules, altering stability and bioavailability.

Critical Note: LTSS’s pentahydrate structure improves solubility but increases susceptibility to dehydration, necessitating stringent formulation controls .

Other Sodium Salt Hydrates (e.g., Cefazolin Sodium Pentahydrate)

While structurally unrelated, cefazolin sodium pentahydrate shares hydration characteristics:

| Parameter | LTSS | Cefazolin Sodium Pentahydrate | Reference |

|---|---|---|---|

| Hydration Stability | Degrades above 40°C | Stable up to 60°C | |

| Clinical Indications | Endocrine disorders | Bacterial infections |

Formulation Insight : Hydration state influences shelf life and compatibility with excipients, a critical factor in LTSS’s pharmaceutical applications .

Research Findings and Clinical Implications

Stability Challenges

- Excipient Interactions : LTSS constitutes <0.1% of tablet mass, making it vulnerable to interactions with fillers (e.g., lactose), which can reduce bioavailability by 30–50% .

- Moisture Sensitivity : TGA studies show LTSS loses water at 40–100°C, leading to structural instability .

Dose-Dependent Effects

Biological Activity

L-Thyroxine sodium salt pentahydrate (LTSS), also known as levothyroxine, is a synthetic form of the thyroid hormone thyroxine (T4). It plays a crucial role in the management of hypothyroidism and has significant biological activities impacting metabolic processes, growth, and development. This article explores the biological activity of LTSS, including its mechanisms of action, effects on various physiological parameters, and relevant case studies.

- Molecular Weight : 888.93 g/mol

- Chemical Formula : C15H20I4NNaO9

- CAS Number : 6106-07-6

- Solubility : 28 mg/mL in DMSO at 25°C

- Storage Conditions : Powder at -20°C for 3 years; in solvent at -80°C for 6 months .

LTSS functions primarily by mimicking the natural hormone T4, which is produced by the thyroid gland. The biological activity of LTSS is mediated through several key mechanisms:

- Gene Regulation : LTSS enters cells and binds to thyroid hormone receptors in the nucleus, influencing gene transcription and protein synthesis. This action regulates metabolic rate, growth, and development .

- Metabolic Effects : It stimulates the basal metabolic rate (BMR), enhances glucose metabolism, and increases lipid mobilization. These effects contribute to weight management and energy expenditure .

- Cardiovascular Impact : LTSS lowers serum cholesterol levels, particularly total and low-density lipoprotein (LDL) cholesterol, thus playing a role in cardiovascular health .

Biological Activity Overview

| Biological Activity | Description |

|---|---|

| Metabolic Rate | Increases BMR, enhancing energy expenditure |

| Growth Regulation | Promotes normal growth and development |

| Cholesterol Levels | Lowers total and LDL cholesterol levels |

| Thyroid Function | Suppresses thyroid-stimulating hormone (TSH) levels |

Case Studies and Research Findings

- Hypothyroidism Treatment : A study highlighted that LTSS is effective in normalizing thyroid hormone levels in patients with hypothyroidism. Patients receiving LTSS showed significant improvements in symptoms such as fatigue and weight gain .

- Impact on Lipid Profiles : Research demonstrated that patients on LTSS therapy exhibited a marked reduction in total cholesterol levels compared to those not receiving treatment. This suggests a protective cardiovascular effect associated with LTSS administration .

- Stability Studies : Investigations into the stability of LTSS formulations indicated that interactions with various excipients could significantly alter its therapeutic efficacy. For instance, formulations containing dibasic calcium phosphate showed improved stability under thermal stress .

Q & A

Basic Research Questions

Q. What are the critical storage and handling requirements for L-Thyroxine sodium salt pentahydrate in laboratory settings?

this compound must be stored at -20°C in powder form for long-term stability (up to 3 years) and -80°C in solvent (e.g., DMSO) for short-term use (1 year) . The compound is light-sensitive and hygroscopic, requiring airtight containers and protection from moisture . For handling, use PPE (gloves, lab coat, OSHA-approved eyewear) and ensure adequate ventilation to avoid inhalation or skin contact, as it may cause thyroid dysfunction with chronic exposure .

Q. How should researchers prepare stable aqueous solutions of this compound?

The compound is sparingly soluble in water (~15 mg/100 mL at 25°C) but dissolves better in alkaline solutions (e.g., 1 N NaOH) or DMSO (28 mg/mL) . For in vivo studies, dissolve in 1 N NaOH first, then dilute with sterile water to avoid precipitation. Example protocol: Dissolve 50 mg in 1.8 mL NaOH, then dilute to 10 mL with water for a 5 mg/mL stock solution . Filter-sterilize (0.22 μm) and aliquot to prevent repeated freeze-thaw cycles .

Q. What are the primary biochemical pathways modulated by this compound?

As a prohormone (T4), it is converted to active T3 via deiodinase enzymes (DIO1/DIO2) in target tissues, regulating ion channels (e.g., calcium pumps), contractile proteins, and metabolic pathways . It also suppresses pituitary TSH secretion via negative feedback, making TSH levels a critical endpoint in hypothyroidism models .

Advanced Research Questions

Q. How can researchers address inconsistencies in T3/T4 levels observed in experimental models using L-Thyroxine?

In iodine-deficient rat models, low-dose L-Thyroxine increases T4 but not T3 (p=0.19 vs. control), while high doses elevate both (p<0.001). This suggests dose-dependent saturation of deiodinase activity . To mitigate variability:

- Standardize dietary iodine intake.

- Monitor DIO1/DIO2 expression via qPCR to confirm enzyme activity.

- Use paired TSH and T4/T3 measurements to assess feedback efficacy .

Q. What methodological considerations are critical for in vivo pharmacokinetic studies of this compound?

- Dose calibration : Administer 1.2 µg/100 g body weight in rodents (e.g., mice) via intraperitoneal injection .

- Sampling : Collect blood at consistent circadian timepoints due to diurnal hormone fluctuations. Centrifuge at 3,000 rpm (4°C) to isolate serum for ELISA or LC-MS analysis of T4, T3, and TSH .

- Control groups : Include iodine-deficient and TSH-suppressed cohorts to isolate L-Thyroxine-specific effects .

Q. How do formulation variables impact the stability of this compound in solid dosage forms?

Excipient compatibility studies show that L-Thyroxine degrades in the presence of strong oxidizers or under humid conditions (>11% moisture). For tablet formulations, use inert binders (e.g., microcrystalline cellulose) and avoid alkaline stabilizers that accelerate decomposition . Dissolution profiles (USP Apparatus II, pH 6.8 buffer) correlate with bioavailability; ensure >85% dissolution within 30 minutes to meet bioequivalence criteria .

Q. What strategies can resolve contradictory data on L-Thyroxine’s role in calcium homeostasis?

While L-Thyroxine modulates calcium flux in cardiac tissue, conflicting reports may arise from tissue-specific expression of calcium ATPases or experimental temperature variations. Recommended approaches:

- Use patch-clamp electrophysiology to measure real-time ion flux in cardiomyocytes.

- Validate findings with T3 knockout models to distinguish T4-specific effects .

Q. How can researchers optimize BBB penetration in neuroendocrine studies using L-Thyroxine?

this compound is BBB-permeable but requires aqueous solubility adjustments for CNS delivery. In mice, dissolve in 5% DMSO + 30% PEG300 + 60% saline for intraventricular infusion. Verify brain uptake via radioiodinated T4 tracing or mass spectrometry .

Q. Methodological Troubleshooting

Q. Why might L-Thyroxine fail to suppress TSH in a hypothyroidism model?

- Insufficient dosing duration : TSH suppression requires ≥2 weeks of continuous treatment .

- Hepatic impairment : Reduced deiodinase activity limits T4-to-T3 conversion. Pre-screen liver function in animal models .

Q. How to mitigate oxidative degradation during long-term storage?

Lyophilize aliquots under argon and store in amber vials at -80°C. For reconstitution, use nitrogen-purged buffers to minimize iodination byproducts .

Properties

IUPAC Name |

sodium;(2S)-2-amino-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]propanoate;pentahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11I4NO4.Na.5H2O/c16-8-4-7(5-9(17)13(8)21)24-14-10(18)1-6(2-11(14)19)3-12(20)15(22)23;;;;;;/h1-2,4-5,12,21H,3,20H2,(H,22,23);;5*1H2/q;+1;;;;;/p-1/t12-;;;;;;/m0....../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMHCCAYJTTWMCX-QWPJCUCISA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)CC(C(=O)[O-])N.O.O.O.O.O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)C[C@@H](C(=O)[O-])N.O.O.O.O.O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20I4NNaO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10209941 | |

| Record name | Sodium L-thyroxine pentahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10209941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

888.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6106-07-6, 55-03-8, 25416-65-3 | |

| Record name | Levothyroxine sodium pentahydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006106076 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Tyrosine, O-(4-hydroxy-3,5-diiodophenyl)-3,5-diiodo-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium L-thyroxine pentahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10209941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Levothyroxine sodium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.202 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | L-Thyroxine Sodium Salt Pentahydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | L-Tyrosine, O-(4-hydroxy-3,5-diiodophenyl)-3,5-diiodo-, monosodium salt, hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LEVOTHYROXINE SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9J765S329G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.